molecular formula C24H31NO5 B5120309 ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate

Cat. No. B5120309
M. Wt: 413.5 g/mol
InChI Key: RAAKHJJYHAESHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate, also known as EPPC, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC belongs to the class of piperidinecarboxylate compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anti-tumor effects.

Mechanism of Action

The mechanism of action of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. For example, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to inhibit the activation of nuclear factor-kappa B (NF-kB), a transcription factor that plays a key role in the regulation of inflammation and immune responses. ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to have a variety of biochemical and physiological effects that contribute to its therapeutic potential. For example, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can contribute to oxidative stress and inflammation. ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been found to increase the levels of glutathione, a key antioxidant molecule that helps to protect cells from oxidative damage. Additionally, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to modulate the activity of various enzymes and signaling molecules that are involved in cell proliferation, differentiation, and survival.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities and purified to a high degree of purity. Additionally, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to have a high degree of stability, which makes it suitable for long-term storage and use in experiments. One limitation of using ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments that specifically target its effects. Additionally, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has not been extensively tested in human clinical trials, which limits our understanding of its potential therapeutic applications.

Future Directions

There are many future directions for research on ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. One area of interest is the development of more potent and selective analogs of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate that can be used to target specific signaling pathways and biological processes. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate in animal models and humans, which can help to determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to elucidate the mechanism of action of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate and to identify its molecular targets in cells.

Synthesis Methods

The synthesis of ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate involves a multi-step process that starts with the reaction of piperidine with ethyl 4-chloroacetoacetate to form ethyl 4-(piperidin-1-yl)but-3-en-2-one. The intermediate is then reacted with 4-hydroxy-3-methoxybenzaldehyde and 2-phenoxyethanol to produce ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate. The overall yield of the synthesis is around 40%, and the purity of the final product can be improved through recrystallization.

Scientific Research Applications

Ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been found to exhibit a variety of biological activities that make it a promising candidate for therapeutic applications. For example, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has also been found to have analgesic effects by reducing pain sensitivity in animal models. Additionally, ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)-4-piperidinecarboxylate has been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells.

properties

IUPAC Name

ethyl 1-[(4-hydroxy-3-methoxyphenyl)methyl]-4-(2-phenoxyethyl)piperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31NO5/c1-3-29-23(27)24(13-16-30-20-7-5-4-6-8-20)11-14-25(15-12-24)18-19-9-10-21(26)22(17-19)28-2/h4-10,17,26H,3,11-16,18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAKHJJYHAESHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCN(CC1)CC2=CC(=C(C=C2)O)OC)CCOC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-hydroxy-3-methoxybenzyl)-4-(2-phenoxyethyl)piperidine-4-carboxylate

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